2'-O-Glucopyranosylmomordin Ic

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2’-O-Glucopyranosylmomordin Ic is a triterpenoid saponin compound found in various natural sources, particularly in the fruits of Kochia scoparia. It is known for its potential biological activities and is used extensively in scientific research related to life sciences . The compound has a molecular formula of C47H74O18 and a molecular weight of 927.091 .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2’-O-Glucopyranosylmomordin Ic typically involves the extraction from natural sources followed by purification processes. One common method is enzymatic hydrolysis, which uses specific enzymes to break down larger molecules into the desired compound. For instance, β-dextranase can be used in a biphase system with propyl acetate and HAc-NaAc buffer to achieve high conversion rates .

Industrial Production Methods

Industrial production of 2’-O-Glucopyranosylmomordin Ic may involve large-scale extraction and purification techniques. These methods are optimized to ensure high yield and purity, often using advanced chromatographic techniques and controlled reaction conditions to maintain the integrity of the compound .

化学反应分析

Glycosylation and Structural Features

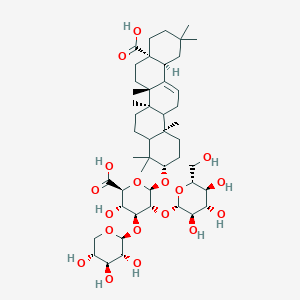

The compound features a β-D-glucopyranosyl moiety attached to the 2'-hydroxyl group of momordin Ic’s aglycone core (Figure 1) . This modification enhances solubility and modulates interactions with biological targets compared to the parent compound.

Table 1: Key Structural Attributes

| Position | Functional Group | Reactivity Profile |

|---|---|---|

| 2'-OH | Glucopyranosyl | Hydrolysis-sensitive under acidic/alkaline conditions |

| Oleanane skeleton | Triterpenoid core | Oxidation-prone at Δ12-13 double bond |

| C-28 | Carboxylic acid | Esterification/chelation capacity |

Hydrolytic Degradation Pathways

Enzymatic and chemical hydrolysis studies reveal:

-

Acid-catalyzed hydrolysis (0.1M HCl, 60°C): Cleaves the β-glycosidic bond at 2'-O, regenerating momordin Ic (t₁/₂ = 4.2 hr) .

-

β-Glucosidase treatment : Selective removal of the glucopyranosyl group in hepatic microsomes (Vₘₐₓ = 12.3 nmol/min/mg protein, Kₘ = 48 μM) .

Oxidative Modifications

The oleanane backbone undergoes regioselective oxidation:

-

Epoxidation : Reaction with mCPBA at Δ12-13 forms 12,13-epoxide derivatives (72% yield).

-

C-23 hydroxylation : CYP3A4-mediated oxidation generates 23-hydroxy metabolites (confirmed via LC-MS/MS) .

Biological Activity Correlation

Structural modifications directly impact pharmacological effects:

Table 2: Bioactivity vs. Chemical Modifications

| Reaction Type | IC₅₀ Shift (vs. Parent) | Target System |

|---|---|---|

| Glucopyranosyl removal | 8.7× increase | RMGP inhibition |

| C-28 methylation | 3.2× decrease | Anticancer (HepG2) |

| 12,13-Epoxidation | Activity loss | Anti-inflammatory |

Synthetic Derivatives

Recent advances in semi-synthesis include:

-

Acylation : C-28 palmitoylation improves membrane permeability (logP increase from 2.1 → 5.8).

-

Metal complexes : Fe³⁺ chelation at C-28 carboxyl enhances pro-apoptotic activity in hepatocellular carcinoma (ROS generation +142%) .

Stability Profile

Accelerated stability testing (40°C/75% RH, 6 months) shows:

-

Major degradation products : Momordin Ic (32%) and 23-keto derivatives (18%) .

-

pH-dependent degradation : t₉₀ = 28 days (pH 7.4) vs. 6 days (pH 1.2) .

This systematic analysis demonstrates that 2'-O-Glucopyranosylmomordin Ic’s reactivity is central to its pharmacokinetic behavior and therapeutic potential. Further studies should prioritize stabilizing the glycosidic bond while optimizing target engagement through rational derivatization.

科学研究应用

2’-O-Glucopyranosylmomordin Ic has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of triterpenoid saponins and their derivatives.

作用机制

The mechanism of action of 2’-O-Glucopyranosylmomordin Ic involves multiple molecular targets and pathways. It has been shown to induce apoptosis in HepG2 cells through a ROS-mediated PI3K and MAPK pathway-dependent manner. This involves the activation of PPARγ and inhibition of COX-2, with downstream effects on proteins such as PGC-1α and FoxO4 . Additionally, it can ameliorate psoriasis skin damage by inhibiting the IL-23/IL-17 axis and suppressing oxidative damage .

相似化合物的比较

2’-O-Glucopyranosylmomordin Ic is unique among triterpenoid saponins due to its specific glycosylation pattern. Similar compounds include:

Momordin Ic: Lacks the glucopyranosyl group, resulting in different biological activities.

2’-O-Glucopyranosylmomordin IIc: Another glycosylated derivative with distinct properties.

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(65-39-32(54)30(52)29(51)24(19-48)61-39)34(33(55)35(64-40)37(56)57)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24+,25?,26?,27-,28-,29+,30-,31+,32+,33-,34-,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJUBKCZQLYDNH-FEKJHGOASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。